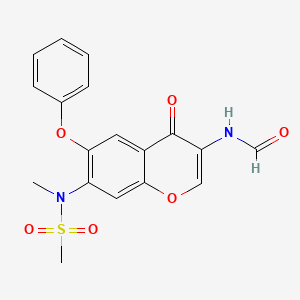
4-(Difluoromethyl)-3-methylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Difluoromethyl)-3-methylbenzaldehyde is an organic compound characterized by the presence of a difluoromethyl group and a methyl group attached to a benzaldehyde core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the deoxyfluorination of aldehydes using reagents such as N,N-diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) . These reagents facilitate the conversion of aldehydes to the corresponding gem-difluorides under controlled conditions.
Industrial Production Methods: Industrial production of 4-(Difluoromethyl)-3-methylbenzaldehyde may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. The use of metal-based methods for transferring CF2H to C(sp2) sites in stoichiometric and catalytic modes has been reported . These methods ensure high yields and purity of the final product, making them suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Difluoromethyl)-3-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can react with the difluoromethyl group under appropriate conditions.
Major Products Formed:
Oxidation: Formation of 4-(Difluoromethyl)-3-methylbenzoic acid.
Reduction: Formation of 4-(Difluoromethyl)-3-methylbenzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(Difluoromethyl)-3-methylbenzaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(Difluoromethyl)-3-methylbenzaldehyde involves its interaction with molecular targets through its functional groups. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity and specificity towards various biological targets . The aldehyde group can undergo reactions that modify the compound’s structure and activity, contributing to its overall mechanism of action.
Comparaison Avec Des Composés Similaires
- 1-(Difluoromethyl)-2-nitrobenzene
- 4-(Difluoromethyl)benzaldehyde
- 3-(Difluoromethyl)benzaldehyde
Comparison: 4-(Difluoromethyl)-3-methylbenzaldehyde is unique due to the presence of both a difluoromethyl group and a methyl group on the benzaldehyde core. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds . The difluoromethyl group enhances the compound’s ability to form hydrogen bonds, making it a valuable intermediate in various chemical and pharmaceutical applications .
Propriétés
Formule moléculaire |
C9H8F2O |
|---|---|
Poids moléculaire |
170.16 g/mol |
Nom IUPAC |
4-(difluoromethyl)-3-methylbenzaldehyde |
InChI |
InChI=1S/C9H8F2O/c1-6-4-7(5-12)2-3-8(6)9(10)11/h2-5,9H,1H3 |
Clé InChI |
NMSWAUBMHFAAPH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C=O)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



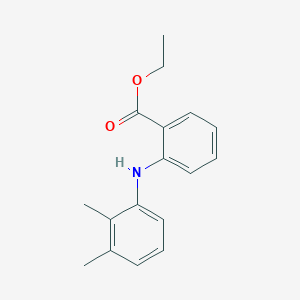
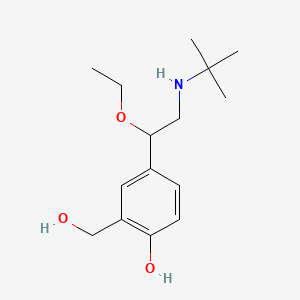
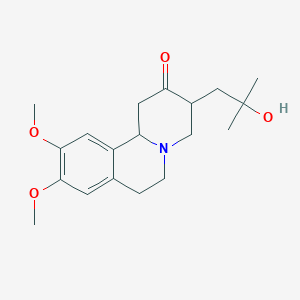
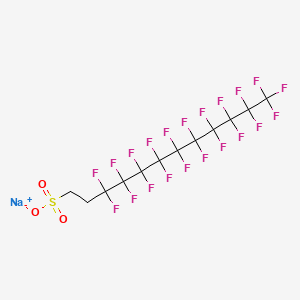
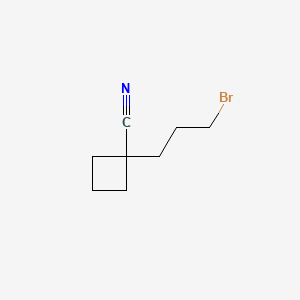
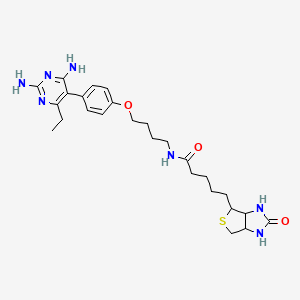
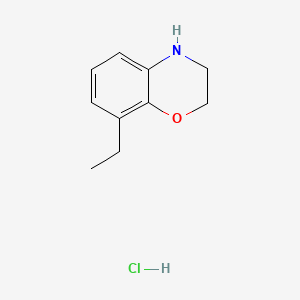

![[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]azanium;chloride](/img/structure/B13445594.png)
![4-[[4-[(4-Hydroxycyclohexyl)methylamino]-1-adamantyl]methylamino]-2-[(2-methylsulfanylpyridin-3-yl)methylamino]pyrimidine-5-carbonitrile](/img/structure/B13445600.png)

